molecular formula C11H12N2 B14014641 4-(2-Pyrrol-1-ylethyl)pyridine CAS No. 6302-13-2

4-(2-Pyrrol-1-ylethyl)pyridine

Cat. No.: B14014641
CAS No.: 6302-13-2
M. Wt: 172.23 g/mol
InChI Key: KRHSFUIGGFHPPT-UHFFFAOYSA-N
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Description

4-(2-Pyrrol-1-ylethyl)pyridine is an organic compound with the molecular formula C₁₁H₁₂N₂. It consists of a pyridine ring substituted with a 2-pyrrolyl ethyl group. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyrrol-1-ylethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with 2-bromoethylpyrrole under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the pyridine nitrogen attacks the electrophilic carbon of the bromoethyl group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyrrol-1-ylethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyridine ring and a pyrrolyl ethyl group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler analogs .

Properties

CAS No.

6302-13-2

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

4-(2-pyrrol-1-ylethyl)pyridine

InChI

InChI=1S/C11H12N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h1-4,6-9H,5,10H2

InChI Key

KRHSFUIGGFHPPT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCC2=CC=NC=C2

Origin of Product

United States

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